Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside
Overview
Description
Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside is a chemical compound that belongs to the class of benzylated carbohydrates. It is a derivative of galactose, a type of sugar, and is characterized by the presence of benzyl groups attached to the 2, 3, and 6 positions of the galactopyranoside ring. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose with benzyl groups. One common method starts with the selective protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene .
Scientific Research Applications
Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a substrate in enzymatic reactions.
Mechanism of Action
The mechanism of action of Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance the compound’s stability and facilitate its binding to target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranoside
- Benzyl 2,3,6-tri-O-benzyl-beta-D-galactopyranoside
- Benzyl 2,3,4-tri-O-benzyl-D-glucuronate
Uniqueness
Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside is unique due to its specific pattern of benzylation, which imparts distinct chemical and physical properties. This pattern of substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-YODGASFJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628742 | |
Record name | Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53929-38-7 | |
Record name | Benzyl 2,3,6-tri-O-benzyl-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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